molecular formula C12H14O4 B169353 4-tert-Butylphthalic acid CAS No. 14236-13-6

4-tert-Butylphthalic acid

Cat. No. B169353
CAS RN: 14236-13-6
M. Wt: 222.24 g/mol
InChI Key: OZHQCWZLIYAJBL-UHFFFAOYSA-N
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Description

4-tert-Butylphthalic acid is a chemical compound with the molecular formula C12H14O4 . It is also known by its Chinese name, 4-叔丁基邻苯二甲酸 . The compound has a molecular weight of 222.23716 .


Molecular Structure Analysis

The molecular structure of 4-tert-Butylphthalic acid consists of 12 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The compound has a molecular weight of 222.237 Da and a monoisotopic mass of 222.089203 Da .


Physical And Chemical Properties Analysis

4-tert-Butylphthalic acid has a melting point of 160-161 °C and a boiling point of 375.7±42.0 °C . The compound is a white to almost white powder or crystal .

Scientific Research Applications

1. Synthesis and Spectral Investigations

4-tert-Butylphthalic acid derivatives, particularly metal β-tetrakis(tert-butyl)phthalocyanines, are extensively used due to their high solubility, stability, and accessibility. These compounds are significant in regioselective synthesis and spectral investigations (Iida et al., 2014).

2. Non-symmetrical Bifunctionally-substituted Phthalonitriles

Research has been conducted on synthesizing novel non-symmetrical bifunctionally-substituted phthalonitriles and corresponding d-metal phthalocyaninates using 4-tert-butylphthalic acid derivatives. These substances are applied in sensorics for smart materials production, as sensitizers, or in molecular magnets (Vashurin et al., 2018).

3. Crystal Structure Studies

The crystal structure of compounds involving 4-tert-butylphthalic acid derivatives, such as (hydrogen 5-tert-butylisophthalato)-hemi(5-tertbutylisophthalato)-[ 2,5-bis(4-pyridyl)-1,3,4-thiadiazole]copper(II), has been studied, offering insights into metal-organic frameworks and supramolecular chemistry (Li & Shi, 2010).

4. Environmental Monitoring and Sensing

4-tert-Butylphthalic acid derivatives are used in the development of sensors, such as a Pb(II) selective potentiometric sensor. This application is significant in environmental monitoring and industrial processes (Gupta, Mangla, & Agarwal, 2002).

5. Oxidation Processes and Water Treatment

In environmental science, 4-tert-butylphenol derivatives, closely related to 4-tert-butylphthalic acid, have been studied for their transformation in oxidation processes, particularly in water treatment applications (Zheng et al., 2020).

6. Dyeing and Catalytic Applications

4-tert-Butylphthalic acid derivatives are used in the synthesis of metallophthalocyanines, which have applications in dyeing polymer materials and showing catalytic activity in various chemical processes (Rodionov, Maizlish, & Shaposhnikov, 2016).

7. Gas Permeation and Separation Technologies

The compound has been utilized in the systematic architecture of polybenzimidazoles, leading to improvements in gas permeation properties, relevant in industrial gas separation technologies (Kumbharkar, Karadkar, & Kharul, 2006).

8. Photocatalytic Degradation

Investigations into the photocatalytic degradation of pollutants in water, such as 4-tert-butylphenol, using Fe-doped TiO2 catalysts, highlight the environmental applications of 4-tert-butylphthalic acid-related compounds (Makhatova et al., 2019).

9. Development of Luminescent Sensors

Research has also focused on the development of luminescent cadmium(ii) coordination polymers of 1,2,4,5-tetrakis(4-pyridylvinyl)benzene used as efficient multi-responsive sensors for detecting toxic metal ions in water (Gong et al., 2017).

Safety And Hazards

4-tert-Butylphthalic acid may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .

Relevant papers on 4-tert-Butylphthalic acid include a study on the preparation and properties of 4-tert-butylphthalic anhydride and its condensation products with benzenoid hydrocarbons .

properties

IUPAC Name

4-tert-butylphthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2,3)7-4-5-8(10(13)14)9(6-7)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHQCWZLIYAJBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345522
Record name 4-tert-Butylphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-Butylphthalic acid

CAS RN

14236-13-6
Record name 4-tert-Butylphthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
BW Larner, AT Peters - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
The properties of 4-tert.-butylphthalic anhydride are examined and many new derivatives are prepared. The carbonyl group para to the tevt.-butyl group is the more reactive in Friedel-…
Number of citations: 27 pubs.rsc.org
EG Kogan, AV Ivanov, LG Tomilova… - Mendeleev …, 2002 - pubs.rsc.org
… Starting with phthalic and 4-tert-butylphthalic acid derivatives, the bisphthalocyanines of rare earth elements and hafnium and zirconium were prepared using microwave irradiation. …
Number of citations: 33 pubs.rsc.org
VN Kopranenkov, AM Vorotnikov, TM Ivanova… - Chemistry of …, 1988 - Springer
… of I (3%), IX (19%), and tetrakis(4-tert-butylbenzo)porphine zinc (XIII) (3%) was obtained in the reaction of equimolar amounts of the N-potassium derivatives of 4-tert-butylphthalic acid …
Number of citations: 9 link.springer.com
BI Kharisov, UO Méndez, JLA Garza… - New journal of …, 2005 - pubs.rsc.org
Several synthetic techniques for metal-free phthalocyanines (Pc) and d- and f-metal phthalocyaninates (“PcM”) starting from different precursors (phthalonitrile, urea and phthalic …
Number of citations: 32 pubs.rsc.org
VN Nemykin, EA Lukyanets - ARKIVOC: Online Journal of Organic …, 2010 - researchgate.net
… Its oxidation leads to formation of 4-tert-butylphthalic acid, which represents the starting reagent for the so-called ‘acidic route’ to substituted phthalonitriles (substituted phthalic acid → …
Number of citations: 207 www.researchgate.net
PJ Domaille, RL Harlow, SD Ittel, WG Peet - Inorganic Chemistry, 1983 - ACS Publications
… 4-tert-Butylphthalic Acid. ZerZ-butyl-o-xylene (40 g) was suspended in 1500 mL of water with vigorous stirring. The mixture was brought to reflux, and a total of 110 g of potassium …
Number of citations: 41 pubs.acs.org
JZ Li, XY Pang, D Gao, RQ Yu - Talanta, 1995 - Elsevier
… ) of ammonium chloride, 575 mg (2.5 mmol) of stannous chloride and 34 mg (0.03 mmol) of ammonium molybdate was mixed thoroughly with 1.8 g (8.1 mmol) of 4-tert-butylphthalic acid …
Number of citations: 65 www.sciencedirect.com
KT Veal - 1971 - search.proquest.com
The work described in this thesis is concerned with the reaction of various five-membered heterocyclic diamines with diiminoisoindoline, leading to macrocyclic aza-linked compounds …
Number of citations: 4 search.proquest.com
JZ Li, XY Pang, RQ Yu - Analytica chimica acta, 1994 - Elsevier
A new poly(vinyl chloride) membrane electrode based on lipophilic 2,9,16,23-tetra-tert-butylphthalocyanine-cobalt is described which demonstrates excellent selectivity toward the …
Number of citations: 51 www.sciencedirect.com
J Li, M Hu, R Yu - Sensors and Actuators B: Chemical, 1996 - Elsevier
… 4,4',4",4"- tetra- tert- butylphthalocyanine cobalt(II) [TrBPcCo] and copper(H) [TI'BPcCu] were synthesized and purified from 4-tert-butylphthalic acid, and 4,4',4",4"tetra-…
Number of citations: 25 www.sciencedirect.com

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